2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide is an organic compound with the molecular formula C11H15BrN2O It is characterized by the presence of an amino group, a bromobenzyl group, and an isopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-benzylamine and isopropylamine.
Reaction with Acetic Anhydride: The 3-bromo-benzylamine is reacted with acetic anhydride to form 3-bromo-benzylacetamide.
Amidation Reaction: The 3-bromo-benzylacetamide is then subjected to an amidation reaction with isopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization, chromatography, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and acetamide groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can yield products such as nitro compounds or carboxylic acids.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Hydrolysis Products: Hydrolysis results in the formation of amines and carboxylic acids.
Scientific Research Applications
2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(3-bromo-benzyl)-acetamide: Lacks the isopropyl group, which may result in different chemical and biological properties.
2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and applications.
2-Amino-N-(3-bromo-phenyl)-N-isopropyl-acetamide: The benzyl group is replaced with a phenyl group, affecting its steric and electronic properties.
Uniqueness
2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide is unique due to the presence of both the bromobenzyl and isopropyl groups, which confer specific chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMJNCDDJRLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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